4,5-Dimethoxyphthalic acid 4,5-Dimethoxyphthalic acid 4, 5-Dimethoxy-1, 2-benzenedicarboxylic acid, also known as 4, 5-dimethoxy-phthalic acid or m-hemipic acid, belongs to the class of organic compounds known as p-methoxybenzoic acids and derivatives. These are benzoic acids in which the hydrogen atom at position 4 of the benzene ring is replaced by a methoxy group. 4, 5-Dimethoxy-1, 2-benzenedicarboxylic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, 4, 5-dimethoxy-1, 2-benzenedicarboxylic acid is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 577-68-4
VCID: VC20877999
InChI: InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14)
SMILES: COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC
Molecular Formula: C10H10O6
Molecular Weight: 226.18 g/mol

4,5-Dimethoxyphthalic acid

CAS No.: 577-68-4

Cat. No.: VC20877999

Molecular Formula: C10H10O6

Molecular Weight: 226.18 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethoxyphthalic acid - 577-68-4

Specification

CAS No. 577-68-4
Molecular Formula C10H10O6
Molecular Weight 226.18 g/mol
IUPAC Name 4,5-dimethoxyphthalic acid
Standard InChI InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14)
Standard InChI Key SKBDLRWFSRLIPP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC
Melting Point 174-175°C

Introduction

Chemical Identity and Structure

4,5-Dimethoxyphthalic acid is a methoxybenzoic acid derivative with two carboxylic acid groups in adjacent positions on the benzene ring, complemented by methoxy groups at the 4 and 5 positions. The compound is known by several synonyms including m-Hemipic acid and m-Hemipinic acid.

ParameterValue
IUPAC Name4,5-dimethoxyphthalic acid
CAS Number577-68-4
Molecular FormulaC₁₀H₁₀O₆
Molecular Weight226.18 g/mol
InChIInChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14)
InChIKeySKBDLRWFSRLIPP-UHFFFAOYSA-N
SMILESCOC1=C(OC)C=C(C(O)=O)C(=C1)C(O)=O

The structure consists of a benzene ring with two carboxylic acid (-COOH) groups at positions 1 and 2, along with methoxy (-OCH₃) groups at positions 4 and 5. This arrangement imparts unique chemical properties to the compound .

Physical Properties

4,5-Dimethoxyphthalic acid exists as a white to off-white solid at room temperature with specific physical characteristics determined through both experimental methods and computational predictions.

PropertyValueReference
Physical StateSolid
Melting Point174-175°C / 179°C
Boiling Point394.7±42.0°C (Predicted)
Density1.391±0.06 g/cm³ (Predicted)
XLogP3-AA0.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4
Topological Polar Surface Area93.1 Ų
Storage ConditionRoom temperature, sealed, dry

The compound demonstrates limited solubility in water but is soluble in various organic solvents. The presence of two carboxylic acid groups contributes to its acidic character, while the methoxy substituents influence its polarity and solubility profile .

Occurrence and Sources

4,5-Dimethoxyphthalic acid has been reported to occur naturally in Papaver somniferum (opium poppy), where it is believed to be a degradation product of various alkaloids . In chemical taxonomy, it is classified as a methoxybenzoic acid, belonging to the broader categories of benzenoids and benzoic acid derivatives .

The compound can be isolated from poppy straw and has been identified as part of alkaloid degradation pathways. This natural occurrence highlights its relevance in phytochemical research and natural product chemistry .

Applications and Uses

4,5-Dimethoxyphthalic acid demonstrates versatility across multiple fields:

Pharmaceutical Applications

The compound serves as a building block in pharmaceutical synthesis, particularly in the development of complex drug molecules. It has been noted to be a precursor for drugs used in the treatment of Alzheimer's disease . Its functional group arrangement makes it valuable for constructing specialized molecular architectures in medicinal chemistry.

Agrochemical Development

In agrochemical research, 4,5-Dimethoxyphthalic acid functions as a precursor for creating crop protection compounds. Its structural features can be incorporated into molecules designed for pest management and plant health .

Dyes and Pigments Production

The aromatic structure with methoxy substituents makes this compound useful in the production of specialized dyes and pigments. The methoxy groups influence color properties and stability in the resulting colorants .

Materials Science Applications

Derivatives of 4,5-Dimethoxyphthalic acid are explored for applications in material science, including the development of polymers and coatings with specific properties. The functional groups present allow for various transformations and incorporations into larger molecular frameworks .

Research Applications

In chemical research, the compound serves as a model for studying reactions involving methoxy-substituted aromatic compounds. Its well-defined structure makes it valuable for investigating reaction mechanisms, selectivity, and the influence of substituents on reactivity .

Chemical Reactivity

The chemical behavior of 4,5-Dimethoxyphthalic acid is largely determined by its functional groups: the two carboxylic acid moieties and the two methoxy substituents on the aromatic ring.

Carboxylic Acid Reactivity

The two carboxylic acid groups can undergo typical reactions associated with carboxylic acids:

  • Esterification: Formation of esters such as dimethyl 4,5-dimethoxyphthalate

  • Salt formation: Reaction with bases to form carboxylate salts

  • Decarboxylation: Under specific conditions

  • Anhydride formation: Intramolecular condensation

Methoxy Group Reactivity

The methoxy groups contribute to the electronic properties of the molecule and can participate in:

  • Demethylation reactions

  • Directing effects in electrophilic aromatic substitution

  • Coordination with metals in certain reactions

Aromatic Ring Reactivity

The substitution pattern affects the reactivity of the aromatic ring toward electrophilic aromatic substitution and other transformations. The electron-donating nature of the methoxy groups increases electron density at specific positions of the ring, influencing regioselectivity in reactions.

Related Compounds

4,5-Dimethoxyphthalic acid belongs to a family of substituted phthalic acids and is structurally related to several compounds.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Difference
4,5-Dimethoxyphthalic acidC₁₀H₁₀O₆226.18Reference compound
4,5-Dimethylphthalic acidC₁₀H₁₀O₄194.18Methyl instead of methoxy groups
4,5-Dichlorophthalic acidC₈H₄Cl₂O₄219.02Chlorine instead of methoxy groups
Dimethyl 4,5-dimethoxyphthalateC₁₂H₁₄O₆254.24Ester derivative
Dimethyl 4,5-dimethylphthalateC₁₂H₁₄O₄222.24Ester with methyl substituents
Dimethyl 4,5-dichlorophthalateC₁₀H₈Cl₂O₄263.06Chlorinated ester derivative

These structural analogs demonstrate how substitution patterns affect physical properties and reactivity, with applications across various fields depending on the specific functionalization .

Size (g)AvailabilityPrice (Thai Baht)
0.10010-20 days฿4,212.00
0.25010-20 days฿7,146.00
1.00010-20 days฿19,287.00

For optimal stability, the compound should be stored at room temperature in sealed containers protected from moisture .

Biological Properties and Toxicology

While specific toxicological data for 4,5-Dimethoxyphthalic acid is limited in the literature, insights can be drawn from studies on related phthalic acid derivatives.

Phthalic acid esters (PAEs) in general have been studied for various biological activities, including allelopathic, antimicrobial, and insecticidal properties . Some studies have shown that certain PAEs, such as dimethyl phthalate, can inhibit the growth of microorganisms including Pseudomonas fluorescens at concentrations between 20-40 mg/L .

The metabolic fate of phthalic acid compounds typically involves hydrolysis of ester bonds (when present) and potential demethoxylation in biological systems . Without specific studies on 4,5-Dimethoxyphthalic acid's biological activity, definitive statements about its biological effects cannot be made.

Synthesis Approaches

While the search results don't provide detailed synthetic routes specifically for 4,5-Dimethoxyphthalic acid, potential approaches can be inferred from the synthesis of related compounds:

  • Oxidation of 4,5-dimethoxytoluene derivatives using strong oxidizing agents such as potassium permanganate

  • Methoxylation of phthalic acid derivatives followed by hydrolysis if necessary

  • From 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid via bromination and aromatization

The bromination approach is interesting as studies have shown that treatment of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid with bromine yields 4,5-dimethylphthalic acid through an unexpected aromatization process rather than the expected addition reaction . This approach could potentially be adapted for the synthesis of 4,5-Dimethoxyphthalic acid from appropriately substituted precursors.

Spectral Characteristics

4,5-Dimethoxyphthalic acid has distinctive spectral properties that aid in its identification and characterization:

NMR Spectroscopy

13C NMR spectral data is available for this compound, showing characteristic signals for:

  • Carboxylic carbon atoms

  • Methoxy carbon atoms

  • Aromatic carbon atoms with varying chemical shifts based on their proximity to substituents

Mass Spectrometry

Mass spectral data shows characteristic fragmentation patterns with:

  • Molecular ion peak at m/z 226

  • Fragment at m/z 208 (loss of water)

  • Fragment at m/z 136 (after multiple fragmentations)

These spectral characteristics are valuable for analytical identification and purity assessment of the compound.

Research Significance

4,5-Dimethoxyphthalic acid holds significance in several research areas:

Synthetic Organic Chemistry

The compound serves as a valuable building block with multiple functional groups for diverse transformations, making it useful in complex molecule synthesis .

Medicinal Chemistry

Its potential applications in pharmaceutical development, particularly for Alzheimer's disease treatments, underscore its importance in medicinal chemistry research .

Natural Product Chemistry

As a compound reported in Papaver somniferum, it is relevant to natural product research, including studies on alkaloid biosynthesis and degradation pathways .

Materials Science

Research into derivatives for applications in polymers and coatings reflects its significance in materials science and potential industrial applications .

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